N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide
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Overview
Description
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a tetrahydroquinoline core, an ethanesulfonyl group, and a 4-methylbenzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of 1,2,3,4-tetrahydroquinoline. This core structure is then functionalized with an ethanesulfonyl group at the 1-position, followed by the introduction of the 4-methylbenzamide group at the 6-position. The reaction conditions often require the use of strong bases, such as sodium hydride, and specific solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed:
Oxidation: Formation of quinoline derivatives.
Reduction: Production of reduced tetrahydroquinoline derivatives.
Substitution: Introduction of various functional groups at different positions on the tetrahydroquinoline ring.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide can be utilized as a probe to study biological systems. Its interactions with various biomolecules can provide insights into cellular processes and pathways.
Medicine: This compound has potential applications in medicinal chemistry, where it can be investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide exerts its effects involves its interaction with specific molecular targets. The ethanesulfonyl group and the benzamide moiety can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propionamide
Uniqueness: N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological interactions, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-3-25(23,24)21-12-4-5-16-13-17(10-11-18(16)21)20-19(22)15-8-6-14(2)7-9-15/h6-11,13H,3-5,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVTTYUAYRUBLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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